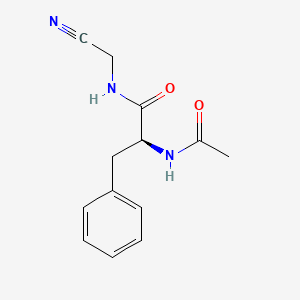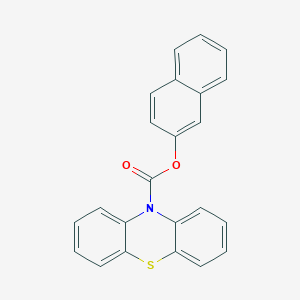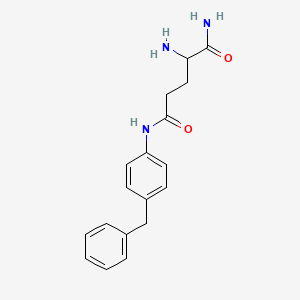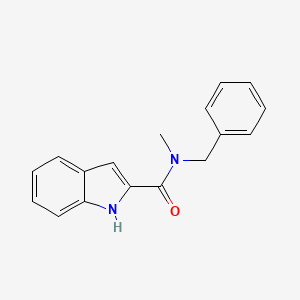
N-Benzyl,N-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl,N-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities
Preparation Methods
One common synthetic route includes the reaction of N-benzyl-ortho-iodoaniline with propargylic alcohol in the presence of palladium(II) acetate, triphenylphosphine, lithium chloride, and potassium carbonate in N-methyl-2-pyrrolidone . This method yields the desired indole derivative with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-Benzyl,N-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens or nitrating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Benzyl,N-methyl-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Benzyl,N-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the indole core allows it to form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, such as antiviral or anticancer activities.
Comparison with Similar Compounds
N-Benzyl,N-methyl-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:
Indole-3-carboxamide: Known for its anticancer properties.
Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals.
N-Benzylindole: Studied for its biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N2O |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-benzyl-N-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H16N2O/c1-19(12-13-7-3-2-4-8-13)17(20)16-11-14-9-5-6-10-15(14)18-16/h2-11,18H,12H2,1H3 |
InChI Key |
DIVKZMHOMDSMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


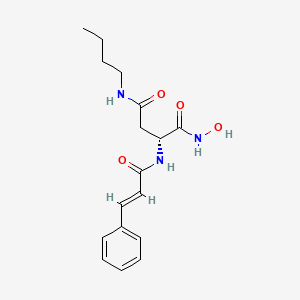
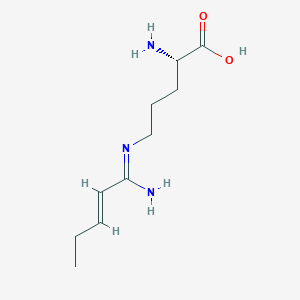
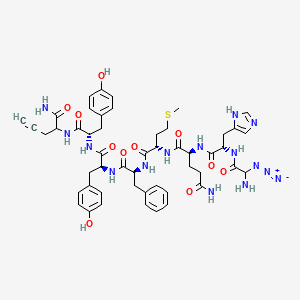
![N6-[(4-Nitro)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851567.png)
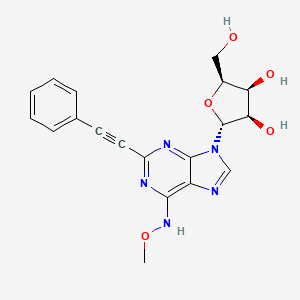
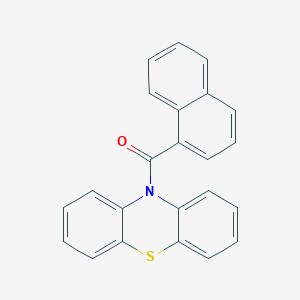
![N6-methoxy-2-[(4-pentylphenyl)ethynyl]adenosine](/img/structure/B10851592.png)

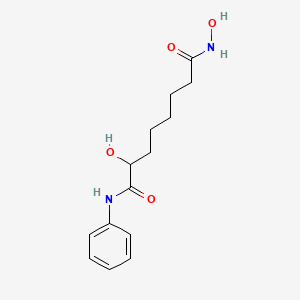

![N-allyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851608.png)
